molecular formula C14H14F2N2O3 B12745710 3,4-Dihydro-5-acetyl-4-(2-(difluoromethoxy)phenyl)-6-methyl-2(1H)-pyrimidinone CAS No. 112002-56-9

3,4-Dihydro-5-acetyl-4-(2-(difluoromethoxy)phenyl)-6-methyl-2(1H)-pyrimidinone

Katalognummer: B12745710
CAS-Nummer: 112002-56-9
Molekulargewicht: 296.27 g/mol
InChI-Schlüssel: FLTXNIAZSNYYIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Dihydro-5-acetyl-4-(2-(difluoromethoxy)phenyl)-6-methyl-2(1H)-pyrimidinone is a synthetic organic compound that belongs to the pyrimidinone class. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-5-acetyl-4-(2-(difluoromethoxy)phenyl)-6-methyl-2(1H)-pyrimidinone typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrimidinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the difluoromethoxy group: This step might involve the use of difluoromethylating agents.

    Acetylation and methylation: These functional groups can be introduced using standard acetylation and methylation reagents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming hydroxylated or ketone derivatives.

    Reduction: Reduction reactions could lead to the formation of dihydro or fully reduced analogs.

    Substitution: Nucleophilic or electrophilic substitution reactions could modify the aromatic ring or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted pyrimidinones or reduced derivatives.

Wissenschaftliche Forschungsanwendungen

3,4-Dihydro-5-acetyl-4-(2-(difluoromethoxy)phenyl)-6-methyl-2(1H)-pyrimidinone may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Possible development as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

    Industry: Use in the synthesis of specialty chemicals or materials.

Wirkmechanismus

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include enzymes, receptors, or other proteins, and pathways involved might include signal transduction or metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(2-(Difluoromethoxy)phenyl)-6-methyl-2(1H)-pyrimidinone: Lacks the acetyl group.

    3,4-Dihydro-5-acetyl-6-methyl-2(1H)-pyrimidinone: Lacks the difluoromethoxyphenyl group.

Uniqueness

3,4-Dihydro-5-acetyl-4-(2-(difluoromethoxy)phenyl)-6-methyl-2(1H)-pyrimidinone is unique due to the combination of its functional groups, which may confer specific biological activities or chemical reactivity not seen in similar compounds.

Eigenschaften

CAS-Nummer

112002-56-9

Molekularformel

C14H14F2N2O3

Molekulargewicht

296.27 g/mol

IUPAC-Name

5-acetyl-4-[2-(difluoromethoxy)phenyl]-6-methyl-3,4-dihydro-1H-pyrimidin-2-one

InChI

InChI=1S/C14H14F2N2O3/c1-7-11(8(2)19)12(18-14(20)17-7)9-5-3-4-6-10(9)21-13(15)16/h3-6,12-13H,1-2H3,(H2,17,18,20)

InChI-Schlüssel

FLTXNIAZSNYYIK-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(NC(=O)N1)C2=CC=CC=C2OC(F)F)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.